molecular formula C22H27N3O6S B2394339 Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 326866-31-3

Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2394339
M. Wt: 461.53
InChI Key: YKGJGFBDJGVUBE-UHFFFAOYSA-N
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Description

“Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Chemical Modifications

  • The synthesis of carbamate derivatives of coumarin and chromene has been explored, highlighting methods for condensation reactions involving methyl (3-hydroxyphenyl)carbamate with various compounds to form corresponding carbamates, indicating a methodological relevance in synthetic chemistry (Velikorodov & Imasheva, 2008).
  • Another study discussed the condensation of methyl N-(3-hydroxyphenyl)carbamate with different acetoacetates and acids, forming chromene derivatives, showcasing the synthetic versatility of carbamates (Velikorodov et al., 2014).

Biological and Nonbiological Modifications

  • Research on methylcarbamate insecticides has shown their hydrolysis, oxidation, dealkylation, and conjugation in biological systems, presenting a foundation for understanding the metabolic pathways and environmental degradation of carbamate compounds (Knaak, 1971).

Novel Applications

  • A study on novel (4-piperidin-1-yl)-phenyl sulfonamides prepared and evaluated for their biological activity on the human beta(3)-adrenergic receptor suggests the pharmaceutical relevance of piperidine and sulfonamide derivatives (Hu et al., 2001).

properties

IUPAC Name

methyl N-[4-[3-[(4-ethoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-3-31-19-10-6-17(7-11-19)23-21(26)16-5-4-14-25(15-16)32(28,29)20-12-8-18(9-13-20)24-22(27)30-2/h6-13,16H,3-5,14-15H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGJGFBDJGVUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

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